molecular formula C12H16N2 B1265416 4-(1H-indol-3-yl)butan-2-amine CAS No. 15467-30-8

4-(1H-indol-3-yl)butan-2-amine

Cat. No.: B1265416
CAS No.: 15467-30-8
M. Wt: 188.27 g/mol
InChI Key: FEIOENIFHULYLW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both indole and amine functional groups. The compound is officially designated as this compound according to current International Union of Pure and Applied Chemistry nomenclature standards. This naming convention reflects the structural arrangement where the indole ring system is connected at the 3-position to a four-carbon aliphatic chain bearing an amino group at the second carbon position.

The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 15467-30-8, providing a unique identifier for regulatory and research purposes. Alternative nomenclature includes the designation alpha-methylhomotryptamine, which reflects its structural relationship to tryptamine derivatives. Additional systematic names found in chemical literature include 1H-indole-3-propanamine, alpha-methyl, and 3-(3-aminobutyl)indole, each emphasizing different aspects of the molecular structure.

The International Union of Pure and Applied Chemistry naming system for this compound follows standard conventions for heterocyclic compounds, where the indole ring system serves as the parent structure. The systematic name construction begins with the indole nucleus designation, followed by the positional indicator for the substituent attachment, and concludes with the description of the aliphatic chain and functional group positioning. This nomenclature approach ensures unambiguous identification of the compound across international chemical databases and regulatory frameworks.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₂H₁₆N₂, indicating a composition of twelve carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. The molecular weight is calculated as 188.27 grams per mole, representing a moderately sized organic molecule within the indole alkaloid family. The structural representation in Simplified Molecular Input Line Entry System notation is CC(CCC1=CNC2=CC=CC=C21)N, which encodes the complete connectivity pattern of the molecule.

The compound contains a chiral center at the second carbon of the butyl chain, creating the potential for stereoisomerism. This stereochemical feature introduces considerations regarding the existence of enantiomeric forms, specifically the (R) and (S) configurations around the asymmetric carbon bearing the amino group. The International Chemical Identifier string InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3 provides a standardized representation that accounts for the molecular connectivity without specifying stereochemical configuration.

The presence of stereochemical complexity in this compound necessitates careful consideration of configurational assignments in synthetic and analytical work. Research on related spirotetrahydro beta-carboline compounds demonstrates that stereochemical configuration significantly impacts biological activity, with specific stereoisomers showing dramatically different potencies. These findings suggest that the stereochemical aspects of this compound may similarly influence its chemical behavior and potential applications.

Property Value
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Simplified Molecular Input Line Entry System CC(CCC1=CNC2=CC=CC=C21)N
International Chemical Identifier Key FEIOENIFHULYLW-UHFFFAOYSA-N
Chiral Centers 1 (at C-2 of butyl chain)

Crystallographic Analysis and Conformational Studies

Conformational analysis of this compound requires consideration of the flexible aliphatic chain connecting the indole ring to the amino group. Research on conformationally restricted homotryptamine derivatives provides insight into the preferred spatial arrangements of similar molecular frameworks. Studies involving the insertion of cyclopentyl rings to restrict conformational freedom demonstrate that specific three-dimensional arrangements significantly impact molecular properties and biological activities.

The indole ring system in this compound maintains a planar aromatic structure, consistent with the general characteristics of indole derivatives. The bicyclic nature of the indole nucleus, comprising a fused benzene and pyrrole ring, establishes a rigid framework that serves as an anchor point for the flexible aliphatic chain. Nuclear magnetic resonance spectroscopy data would be essential for determining the preferred conformations in solution, though specific conformational studies for this compound are not extensively documented in current literature.

Comparative analysis with related compounds suggests that the butyl chain adopts extended conformations that minimize steric interactions while allowing for potential intramolecular hydrogen bonding between the amino group and the indole nitrogen. The conformational flexibility of the aliphatic chain introduces multiple possible spatial arrangements, each potentially exhibiting different chemical and physical properties. Advanced computational modeling techniques, including density functional theory calculations, would provide detailed insights into the relative energies and populations of different conformational states.

The crystallographic characteristics of this compound have not been extensively reported in current literature, representing a significant opportunity for future structural investigations. Comparison with crystallographic data from related indole derivatives, such as erythromycin analogs that demonstrate complex conformational behavior in solid and solution states, suggests that detailed structural analysis would reveal important insights into molecular packing and intermolecular interactions.

Comparative Analysis of Tautomeric Forms

The indole ring system in this compound exhibits potential for tautomeric equilibria, particularly involving the nitrogen atom in the pyrrole ring. Indole compounds can exist in multiple tautomeric forms, with the most common being the more stable enamine form and the less common 3H-indole or imine form. This tautomeric behavior significantly influences the chemical reactivity and physical properties of indole-containing compounds.

Research on indole-3-pyruvic acid demonstrates the importance of tautomeric equilibria in indole chemistry, showing that different tautomeric forms exhibit distinct reactivity patterns and biological activities. The enol tautomer of indole-3-pyruvic acid serves as a biological switch in stress responses, indicating that tautomerism in indole derivatives can have profound physiological implications. Similarly, this compound may exhibit tautomeric behavior that influences its chemical characteristics and potential applications.

Advanced analytical techniques, including hydrogen-deuterium exchange experiments combined with ultra-high-performance liquid chromatography and high-resolution mass spectrometry, have proven effective for distinguishing between tautomeric forms of indole derivatives. These methods reveal that tautomeric forms can exhibit different retention times despite identical molecular masses, demonstrating the analytical challenges associated with tautomer identification and quantification. The application of such techniques to this compound would provide valuable insights into its tautomeric behavior.

The stability of different tautomeric forms varies significantly with environmental conditions, including solvent composition, temperature, and pH. Studies on indole-3-pyruvate show drastically different ratios of keto and enol forms in different solvents, highlighting the importance of considering tautomeric equilibria in experimental design and interpretation. For this compound, similar solvent-dependent tautomeric behavior would be expected, particularly given the presence of both the indole nitrogen and the aliphatic amino group that could participate in tautomeric equilibria.

Tautomeric Form Structural Feature Relative Stability
Enamine Form NH in pyrrole ring More stable
Imine Form NH shifted to 3-position Less stable
Amino Tautomers Involving aliphatic NH₂ Variable

Properties

IUPAC Name

4-(1H-indol-3-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIOENIFHULYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935040
Record name 4-(1H-Indol-3-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15467-30-8
Record name alpha-Methylhomotryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1H-Indol-3-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Alkylation-Amination Protocol

The most widely documented method involves N-alkylation of indole followed by nucleophilic substitution. Source outlines a scalable approach:

  • N-Alkylation : Indole reacts with 1,4-dibromobutane in dimethylformamide (DMF) using potassium hydroxide (KOH) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. This yields 1-(4-bromobutyl)indole, a key intermediate.
  • Amination : The bromide undergoes substitution with ammonia or amines (e.g., methylamine) in DMF or acetonitrile, facilitated by potassium carbonate (K₂CO₃).

Table 1: Optimization of N-Alkylation Conditions

Base Solvent Temperature Yield (%) Reference
KOH DMF 0°C → RT 68
NaH THF Reflux 52
K₂CO₃ CH₃CN 80°C 74

The use of KOH in DMF at 0°C→RT maximizes yield (68%) while minimizing side products like dialkylation.

Industrial-Scale Adaptations

Industrial protocols employ continuous flow reactors to enhance efficiency. For example, substituting batch reactors with microfluidic systems reduces reaction times from hours to minutes while maintaining >90% purity.

Reductive Amination Approaches

Ketone Intermediate Synthesis

4-(1H-Indol-3-yl)butan-2-one, synthesized via Friedel-Crafts acylation of indole with methyl vinyl ketone, undergoes reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate achieves 83% yield, as validated by analogous procedures in.

Table 2: Reductive Agents and Outcomes

Reducing Agent Solvent Temperature Yield (%)
NaBH₃CN MeOH RT 83
H₂ (Pd/C) EtOAc 50°C 67
BH₃·THF THF 0°C 58

Stereochemical Considerations

Chiral pool synthesis using (R)- or (S)-2-amino alcohols as starting materials enables enantioselective production. For instance, (R)-2-aminobutanol yields the (R)-isomer with 92% enantiomeric excess (ee) under asymmetric hydrogenation conditions.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

3-Bromoindole couples with butan-2-amine derivatives via palladium catalysts. A mixture of Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 110°C achieves 76% yield, though substrate scope remains limited to electron-deficient indoles.

Table 3: Catalyst Systems for C–N Bond Formation

Catalyst Ligand Base Yield (%)
Pd(OAc)₂ BINAP Cs₂CO₃ 65
PdCl₂(Amphos) Xantphos K₃PO₄ 72
NiCl₂·glyme dppf NaO* t*-Bu 41

Suzuki-Miyaura Coupling

While less common, attaching boronated butan-2-amine precursors to 3-bromoindole via Suzuki coupling offers a route to polysubstituted analogs. Reaction conditions from (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) yield 58% product but require stringent anhydrous conditions.

Comparison of Synthetic Routes

Table 4: Method Advantages and Limitations

Method Yield (%) Scalability Stereocontrol Cost
N-Alkylation 68–74 High Low $
Reductive Amination 67–83 Moderate High $$
Cross-Coupling 58–76 Low Moderate $$$

N-Alkylation remains the most cost-effective for bulk synthesis, while reductive amination excels in stereochemical precision. Cross-coupling is reserved for specialized derivatives.

Challenges and Limitations

  • Regioselectivity : Competing C3 alkylation in indole necessitates protecting group strategies (e.g., SEM or Boc).
  • Purification : Amine hygroscopicity complicates isolation; silica gel chromatography with 5–10% methanol in dichloromethane is standard.
  • Stability : The primary amine oxidizes readily, requiring storage under inert atmosphere with antioxidants like BHT.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
4-(1H-indol-3-yl)butan-2-amine is primarily recognized for its potential in drug development. Its structural properties allow it to act as a precursor for various bioactive compounds. Research indicates that it may play a crucial role in developing anti-cancer agents due to its ability to interact with specific biological targets effectively .

2. Mechanisms of Action:
Studies have explored the mechanisms through which this compound interacts with cellular processes. For instance, molecular docking studies have demonstrated its binding affinity to key proteins involved in cancer progression and microbial resistance . This suggests that this compound could be instrumental in understanding the therapeutic potential of indole derivatives.

Biological Research

1. Antimicrobial Properties:
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds have been documented, highlighting their potential as antimicrobial agents.

2. Neurotransmitter Interaction:
The compound's interaction with neurotransmitter systems, particularly serotonin receptors, has been a focal point in pharmacological research. Its potential role in modulating neurotransmission suggests implications for mood disorders and other psychiatric conditions.

Material Science Applications

1. Organic Semiconductors:
In material science, this compound is being investigated for its properties in developing organic semiconductors. These materials are essential for enhancing the performance and efficiency of electronic devices .

2. Analytical Chemistry:
This compound is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its application improves the accuracy of analytical results, making it valuable for quality control in pharmaceutical development .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy against Staphylococcus aureusDemonstrated significant antimicrobial properties with documented MIC values.
Molecular Docking StudyBinding affinity to cancer-related proteinsIdentified effective interactions that could lead to novel therapeutic strategies .
Organic Semiconductor DevelopmentProperties of indole derivativesShowed potential for improved electronic device performance through novel material applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole Derivatives with Modified Side Chains

2-(3-Pyridinyl)-1H-indole-3-butanamine (CID 556777-74-3)
  • Structure : Replaces the indole's hydrogen with a pyridinyl group and extends the side chain to a butylamine.
  • Key Differences :
    • Pyridine introduces a basic nitrogen, altering electronic properties and hydrogen-bonding capacity compared to the parent indole .
    • The longer side chain may increase steric hindrance, affecting target selectivity.
N-Hydroxy-4-(1H-indol-3-yl)butanamide (C₂₂H₃₄N₄O₂)
  • Structure : Features a hydroxyamide group instead of the amine.
  • Biological Relevance : Demonstrated anti-proliferative activity, suggesting that terminal functional groups (amide vs. amine) critically influence bioactivity .

Functional Group Modifications

4-(1H-indol-3-yl)butan-2-one (CID 9BF)
  • Structure : Ketone group replaces the amine.
  • Impact :
    • Loss of basicity and hydrogen-bonding capacity due to the absence of the amine.
    • Reduced solubility in aqueous environments compared to the amine derivative .

Core Heterocycle Replacements

4-(Furan-2-yl)butan-2-amine
  • Structure : Furan replaces the indole ring.
  • Key Differences: Furan's oxygen atom creates distinct electronic interactions compared to indole's nitrogen.
4-(1-Methyl-1H-benzimidazol-2-yl)-1-butanamine
  • Structure : Benzimidazole replaces indole.

Substituted Indole Derivatives with Enhanced Bioactivity

4-(2-Amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (Compound 36)
  • Structure : Chlorophenyl and pyrimidinyl substituents.
  • Bioactivity : 87.4% inflammation inhibition (paw edema model), outperforming indomethacin. Highlights the importance of bulky substituents for anti-inflammatory effects .

Data Tables: Structural and Functional Comparisons

Table 1. Physicochemical Properties

Compound Molecular Formula Key Functional Groups CCS ([M+H]+) (Ų) Bioactivity Notes
4-(1H-indol-3-yl)butan-2-amine C₁₂H₁₆N₂ Amine, indole 141.8 N/A (Limited data)
4-(1H-indol-3-yl)butan-2-one C₁₂H₁₃NO Ketone, indole N/A N/A
4-(Furan-2-yl)butan-2-amine C₈H₁₃NO Amine, furan N/A Potential CNS modulation
Compound 36 (Chlorophenyl-indole) C₂₃H₁₈ClN₅O Chlorophenyl, pyrimidine N/A 87.4% anti-inflammatory

Table 2. Structural Impact on Bioactivity

Modification Type Example Compound Effect on Bioactivity
Side-chain elongation 2-(3-Pyridinyl)-1H-indole-3-butanamine Increased steric hindrance, altered target binding
Terminal functional group N-Hydroxy-4-(1H-indol-3-yl)butanamide Enhanced anti-proliferative activity
Core heterocycle replacement 4-(Furan-2-yl)butan-2-amine Reduced aromatic interactions

Biological Activity

4-(1H-indol-3-yl)butan-2-amine, commonly referred to as 4-IBOA, is an organic compound characterized by an indole group linked to a butylamine chain. This compound has garnered interest due to its potential biological activities, including pharmacological effects that may be beneficial in medicinal chemistry. This article explores the biological activity of 4-IBOA, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

4-IBOA has the molecular formula C₁₂H₁₅N₂ and a CAS Number of 15467-30-8. The indole structure is a bicyclic aromatic compound that combines a benzene ring with a pyrrole ring, contributing to the unique chemical behavior and biological interactions of 4-IBOA.

Biological Activity Overview

Research on 4-IBOA is still emerging, but several studies suggest its involvement in various biological pathways. Potential areas of activity include:

  • Antimicrobial Effects : Preliminary studies indicate that indole derivatives can exhibit antibacterial properties, particularly against strains such as Mycobacterium tuberculosis.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential in cancer treatment.
  • Neurotransmitter Interaction : Given the structural similarities to serotonin and other neurotransmitters, 4-IBOA may influence neurological pathways.

Antimicrobial Activity

A study investigating the antibacterial properties of indole derivatives highlighted that certain compounds showed significant inhibition of M. tuberculosis growth. For instance, one derivative demonstrated growth inhibition at concentrations as low as 1 μg/mL over a period of 5 days .

CompoundTest OrganismConcentration (μg/mL)Inhibition Duration
4-IBOAM. tuberculosis1041 days
518 days
15 days

Cytotoxicity Studies

Cytotoxicity assays conducted on various derivatives of indole indicated that some compounds exhibited IC50 values in the micromolar range against rapidly dividing cancer cell lines like A549. The preferential suppression of these cells compared to non-tumor fibroblasts suggests a targeted action that could be leveraged for therapeutic purposes .

CompoundCell LineIC50 (μM)
Indole AA549 (lung cancer)<10
Indole BFibroblast>10

The mechanism through which 4-IBOA exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can influence various biological processes, including apoptosis in cancer cells and modulation of neurotransmitter systems in the brain.

Comparative Analysis with Related Compounds

Several compounds structurally related to 4-IBOA have been studied for their biological activities:

Compound NameStructure TypeNotable Properties
4-(5-Fluoro-1H-indol-3-yl)butan-2-amineIndole derivativePotentially enhanced biological activity due to fluorine substitution.
5-Hydroxytryptamine (Serotonin)Indole derivativeKnown neurotransmitter with significant roles in mood regulation.

The unique combination of functional groups in 4-IBOA may confer distinct pharmacological properties not found in other similar compounds, warranting further investigation into its interactions and effects.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Fe/HCl reduction65–7512 h, 60°C, aqueous HCl
Acetic acid salt formation80–85RT, ethanol recrystallization

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Indole NH (~10–12 ppm, broad singlet).
    • Butan-2-amine CH2 groups (δ 1.5–2.5 ppm, multiplet).
    • Aromatic protons (δ 6.8–7.8 ppm, multiplet) .
  • IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine and indole moieties .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.27 for free base) and fragmentation patterns validate the structure .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or ethyl acetate to purify acetate salts, leveraging solubility differences .
  • Column Chromatography : Silica gel with eluents like hexane/ethyl acetate (7:3) separates amines from polar byproducts.
  • Acid-Base Extraction : Adjust pH to protonate the amine (aqueous HCl) and deprotonate in basic conditions (NaOH) for phase separation.

Advanced: How can researchers evaluate the antiproliferative activity of this compound derivatives?

Methodological Answer:

  • MTT Assay : Test derivatives against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Measure IC50 values after 48 h exposure .
  • Flow Cytometry : Assess apoptosis via Annexin V/PI staining.
  • SAR Studies : Modify substituents (e.g., halogenation at indole C5) to correlate structural changes with activity .

Advanced: How do researchers resolve contradictions in reported bioactivity data for indole-amine derivatives?

Methodological Answer:

  • Control Variables : Standardize cell lines, assay protocols, and compound purity (e.g., HPLC purity >95%) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
  • Mechanistic Studies : Use kinase profiling or molecular docking to clarify target specificity discrepancies .

Advanced: What computational methods predict the reactivity of this compound in synthetic pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron distribution and nucleophilic sites .
  • MD Simulations : Simulate reaction trajectories (e.g., Fe/HCl reduction) to identify transition states and rate-limiting steps .

Advanced: How can HPLC-MS quantify trace impurities in this compound batches?

Methodological Answer:

  • Column : C18 reverse-phase, 5 µm, 150 mm × 4.6 mm.
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 20 min).
  • Detection : ESI-MS in positive ion mode; monitor m/z 188.27 (amine) and m/z 210.24 (pyrimidin-2-amine analog) .

Q. Table 2: Analytical Parameters for Impurity Profiling

ParameterValue
LOD (ng/mL)0.5
LOQ (ng/mL)1.5
Retention time (min)8.2 ± 0.3

Advanced: What strategies elucidate the mechanism of Fe/HCl-mediated synthesis for indole-amine derivatives?

Methodological Answer:

  • Isotopic Labeling : Use 15N-labeled nitro precursors to track nitro-to-amine conversion .
  • Kinetic Studies : Monitor intermediates via in situ IR or LC-MS to identify rate-determining steps.
  • Catalyst Characterization : XPS or TEM to study Fe nanoparticle oxidation states and surface activity .

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